molecular formula C9H10BrClFN B2890459 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 1890912-98-7

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2890459
CAS No.: 1890912-98-7
M. Wt: 266.54
InChI Key: OUURCMFXGVYGKE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H10BrFN·HCl. It is known for its unique structure, which includes a cyclopropane ring attached to a bromofluorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a bromofluorophenyl precursor. One common method is the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropan-1-amines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The bromofluorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUURCMFXGVYGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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